1-Bromo-5-[1-(2,4-dimethoxyphenyl)ethyl]-2,4-dimethoxybenzene
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Bromo-5-[1-(2,4-dimethoxyphenyl)ethyl]-2,4-dimethoxybenzene typically involves electrophilic aromatic substitution reactions. One common method is the bromination of 2,4-dimethoxybenzene using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron(III) bromide. The reaction conditions usually involve refluxing the reactants in a suitable solvent like dichloromethane or chloroform .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale bromination processes using automated reactors to ensure precise control over reaction conditions. The use of continuous flow reactors can enhance the efficiency and yield of the desired product while minimizing the formation of by-products .
Chemical Reactions Analysis
Types of Reactions
1-Bromo-5-[1-(2,4-dimethoxyphenyl)ethyl]-2,4-dimethoxybenzene undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The compound can undergo oxidation to form corresponding quinones or other oxidized derivatives.
Reduction Reactions: Reduction of the bromine atom can lead to the formation of the corresponding hydrogenated compound.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium amide, sodium thiolate, and sodium alkoxide. Reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).
Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide in acidic conditions are commonly used.
Reduction Reactions: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Major Products Formed
Substitution Reactions: Formation of substituted derivatives such as amines, thioethers, or ethers.
Oxidation Reactions: Formation of quinones or other oxidized aromatic compounds.
Reduction Reactions: Formation of hydrogenated derivatives.
Scientific Research Applications
1-Bromo-5-[1-(2,4-dimethoxyphenyl)ethyl]-2,4-dimethoxybenzene has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials, including dyes and polymers.
Mechanism of Action
The mechanism of action of 1-Bromo-5-[1-(2,4-dimethoxyphenyl)ethyl]-2,4-dimethoxybenzene involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile in substitution reactions, where it forms a sigma complex with nucleophiles. In biological systems, it may interact with cellular proteins and enzymes, leading to various biochemical effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 1-Bromo-2,5-dimethoxybenzene
- 4-Bromo-2,5-dimethoxyphenethylamine
- 2-Bromo-3-iodo-1,4-dimethoxybenzene
- 1-Bromo-2,5-dimethoxy-4-nitrobenzene
Uniqueness
1-Bromo-5-[1-(2,4-dimethoxyphenyl)ethyl]-2,4-dimethoxybenzene is unique due to its specific substitution pattern and the presence of both bromine and methoxy groups. This combination of functional groups imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various research applications .
Properties
CAS No. |
89950-26-5 |
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Molecular Formula |
C18H21BrO4 |
Molecular Weight |
381.3 g/mol |
IUPAC Name |
1-bromo-5-[1-(2,4-dimethoxyphenyl)ethyl]-2,4-dimethoxybenzene |
InChI |
InChI=1S/C18H21BrO4/c1-11(13-7-6-12(20-2)8-16(13)21-3)14-9-15(19)18(23-5)10-17(14)22-4/h6-11H,1-5H3 |
InChI Key |
GUJFRCDKOSEYML-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=C(C=C(C=C1)OC)OC)C2=CC(=C(C=C2OC)OC)Br |
Origin of Product |
United States |
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